molecular formula C10H13N3O2 B13172228 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid

Cat. No.: B13172228
M. Wt: 207.23 g/mol
InChI Key: JWOCXXSTGMBLKL-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of pyrrolidine with pyrimidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid is unique due to its combination of pyrrolidine and pyrimidine rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(pyrrolidin-1-ylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-3-4-11-9(12-8)7-13-5-1-2-6-13/h3-4H,1-2,5-7H2,(H,14,15)

InChI Key

JWOCXXSTGMBLKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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